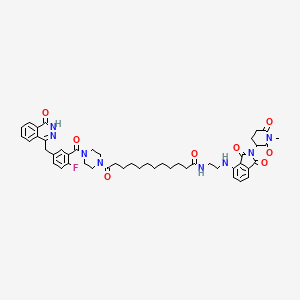

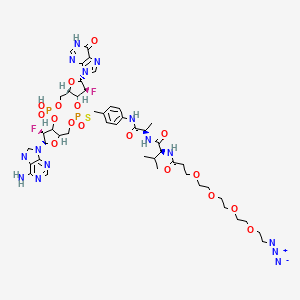

CL845-PAB-Ala-Val-PEG4-Azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

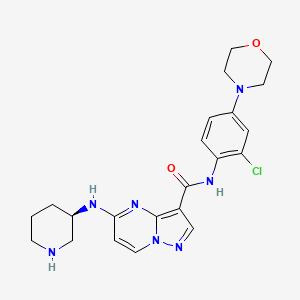

CL845-PAB-Ala-Val-PEG4-Azide is a conjugatable STING ligand synthesized from the proprietary cyclic dinucleotide CL845. This compound is used for bioconjugation and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .

Preparation Methods

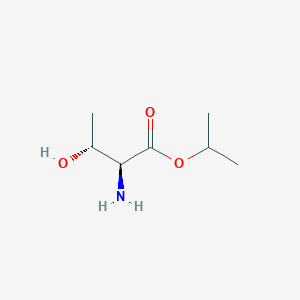

The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves the conjugation of the cyclic dinucleotide CL845 with a linker containing para-aminobenzoic acid (PAB), alanine (Ala), valine (Val), and a polyethylene glycol (PEG4) spacer, ending with an azide group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard peptide coupling reactions and click chemistry techniques .

Chemical Reactions Analysis

CL845-PAB-Ala-Val-PEG4-Azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via click chemistry, forming stable triazole linkages.

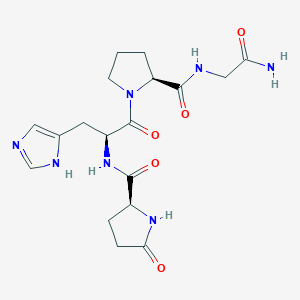

Cleavage Reactions: The Val-Ala linker can be cleaved by cathepsin B, a ubiquitous cysteine protease, releasing the active STING ligand.

Common reagents used in these reactions include copper catalysts for click chemistry and cathepsin B for cleavage reactions. The major products formed are bioconjugates with triazole linkages and free STING ligands .

Scientific Research Applications

CL845-PAB-Ala-Val-PEG4-Azide has a wide range of scientific research applications:

Chemistry: Used in click chemistry for the synthesis of bioconjugates.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Utilized in drug delivery systems, particularly for targeting cancer cells.

Industry: Applied in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of CL845-PAB-Ala-Val-PEG4-Azide involves the release of the STING ligand upon cleavage of the Val-Ala linker by cathepsin B. The released STING ligand then activates the STING pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in immune response .

Comparison with Similar Compounds

CL845-PAB-Ala-Val-PEG4-Azide is unique due to its specific combination of a cyclic dinucleotide STING ligand and a cleavable linker. Similar compounds include:

Cyclo [Arg-Gly-Asp-D-Phe-Lys (Azide)]: A click chemistry reagent used for bioconjugation.

Azido-PEG4-Val-Ala-PAB: A cleavable ADC linker used in antibody-drug conjugates.

These compounds share similar applications in bioconjugation and drug delivery but differ in their specific molecular structures and targets.

Properties

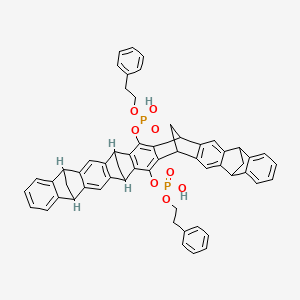

Molecular Formula |

C46H61F2N15O17P2S |

|---|---|

Molecular Weight |

1228.1 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |

InChI |

InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1 |

InChI Key |

TUEFUOITWMYEBZ-RYJFNSOESA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

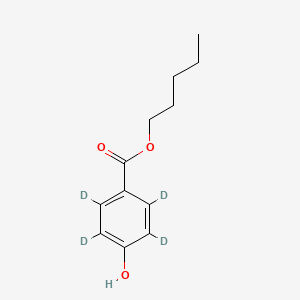

![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)